molecular formula C19H13FN6 B15111127 7-(4-fluorophenyl)-3-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

7-(4-fluorophenyl)-3-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B15111127
M. Wt: 344.3 g/mol
InChI Key: NOTPUZHMXFNYNJ-UHFFFAOYSA-N
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Description

7-(4-fluorophenyl)-3-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least two different elements as members of their rings. This particular compound features a combination of pyrazole, triazole, and pyrimidine rings, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-fluorophenyl)-3-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as substituted pyrazoles and triazoles, followed by cyclization reactions to form the final heterocyclic structure. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

7-(4-fluorophenyl)-3-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, compounds with similar structures have been studied for their potential as enzyme inhibitors, receptor agonists or antagonists, and other bioactive agents. This compound could be investigated for similar applications.

Medicine

Medicinal chemistry often explores heterocyclic compounds for their potential therapeutic effects. This compound might be evaluated for its activity against various diseases, including cancer, infectious diseases, and neurological disorders.

Industry

In the industrial sector, such compounds could be used in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-(4-fluorophenyl)-3-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity, activation of signaling pathways, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-chlorophenyl)-3-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine
  • 7-(4-bromophenyl)-3-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

Uniqueness

The uniqueness of 7-(4-fluorophenyl)-3-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom, for example, can affect the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets.

Properties

Molecular Formula

C19H13FN6

Molecular Weight

344.3 g/mol

IUPAC Name

10-(4-fluorophenyl)-5-(3-methylphenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C19H13FN6/c1-12-3-2-4-13(9-12)17-23-24-19-16-10-22-26(18(16)21-11-25(17)19)15-7-5-14(20)6-8-15/h2-11H,1H3

InChI Key

NOTPUZHMXFNYNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C3N2C=NC4=C3C=NN4C5=CC=C(C=C5)F

Origin of Product

United States

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